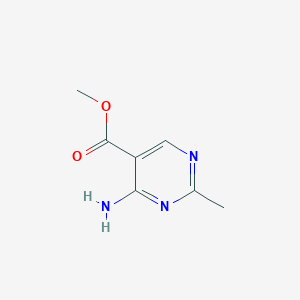

Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYERSEYSTVXQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Enolate Formation : Methyl formylmalonate undergoes deprotonation in the presence of a base, forming an enolate.

-

Mannich Condensation : The enolate reacts with formaldehyde and acetamidine to form a β-amino ketone intermediate.

-

Cyclization : Intramolecular nucleophilic attack yields the pyrimidine ring, with the ester group retained at the 5-position.

-

Oxidation : tert-Butyl hydroperoxide oxidizes residual intermediates, enhancing purity.

Optimization Insights

-

Solvent : tert-Butanol improves solubility and reaction kinetics.

-

Catalyst : No additional catalyst is required, as the base (e.g., NaOH) facilitates enolate formation.

-

Yield : Analogous nitrile synthesis achieves 92.6% yield, suggesting comparable efficiency for ester derivatives.

Catalytic Amination of Methoxymethylpyrimidine Precursors

This method leverages the catalytic amination of 5-alkoxymethylpyrimidines, as described in the patent US6365740B1. By substituting the alkoxy group (e.g., methoxy) with an amino group under high-temperature ammonia treatment, the target ester can be synthesized.

Procedure

-

Starting Material : 2-Methyl-4-amino-5-methoxymethylpyrimidine (MMP) is prepared via condensation of β-methoxypropionitrile derivatives.

-

Amination : MMP reacts with ammonia (215 equivalents) in toluene at 230°C for 4 hours using Al₂O₃ as a catalyst.

-

Esterification : The resulting amine intermediate is esterified with methanol under acidic conditions (e.g., H₂SO₄).

Key Parameters

-

Catalyst : Al₂O₃ enhances selectivity by promoting alkoxy-ammonia exchange.

-

Temperature : Reactions at 210–300°C minimize side products like N-acetylated byproducts.

-

Challenges : Direct esterification post-amination requires careful pH control to avoid hydrolysis.

Hydrolysis and Esterification of 4-Amino-2-Methylpyrimidine-5-Carbonitrile

A two-step process converts the nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile to a methyl ester.

Step 1: Nitrile Hydrolysis

The carbonitrile intermediate is hydrolyzed to 4-amino-2-methylpyrimidine-5-carboxylic acid using:

-

Acidic Conditions : H₂SO₄ (conc.) and H₂O₂ at 80–100°C.

-

Basic Conditions : NaOH (20%) under reflux.

Step 2: Fischer Esterification

The carboxylic acid reacts with methanol in the presence of H₂SO₄ at 60–70°C, yielding the methyl ester.

Yield Considerations

-

Hydrolysis-Esterification : Typical esterification yields range from 70–85%, depending on acid stability.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Mannich Aminomethylation | Acetamidine, methyl formylmalonate | None | 65–70°C | ~90% | One-pot synthesis, high purity | Requires oxidation step |

| Catalytic Amination | MMP, ammonia | Al₂O₃ | 230°C | 75–85% | High selectivity, scalable | High energy input, multi-step |

| Hydrolysis-Esterification | 4-Amino-2-methylpyrimidine-5-carbonitrile | H₂SO₄ | 60–100°C | 70–85% | Utilizes established nitrile synthesis | Lengthy process, intermediate isolation |

Emerging Approaches and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-2-methylpyrimidine-5-carboxylate has been studied for its potential therapeutic properties, particularly in:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Properties : It has shown promise in inhibiting the growth of cancer cells by interfering with specific enzymatic pathways involved in cell proliferation. Studies suggest that it can inhibit enzymes related to DNA replication, which is crucial for cancer cell survival .

Agricultural Science

Due to its biological activity, this compound is also explored for use in agrochemicals. Its ability to affect plant growth and resistance to pests makes it a valuable compound in developing new agricultural products .

Biochemical Research

The compound is utilized as a building block in synthesizing more complex organic molecules and studying biochemical pathways. Its interactions with enzymes and receptors are crucial for understanding metabolic processes .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell proliferation at low concentrations, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition, suggesting its viability as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 5472-46-8)

- Structure : Differs by an ethyl ester (C₈H₁₁N₃O₂) instead of a methyl ester.

- Physical Properties : Melting point = 124°C; predicted boiling point = 298.3°C; density = 1.217 g/cm³.

- Safety : Hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation) .

- Applications : Used as a precursor in organic synthesis, with storage requiring inert atmospheres and protection from light .

- Key Difference: The ethyl group increases molecular weight (181.19 g/mol vs. 167.16 g/mol for the methyl ester) and may enhance solubility in non-polar solvents compared to the methyl analog .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Structure: Replaces the amino group with chloro and adds a methylthio (-SMe) substituent.

- Synthesis : Prepared via a two-step procedure involving chlorination and thioether formation .

- Reactivity: The chloro group reduces nucleophilicity at position 4, making it less reactive toward amines compared to the amino-substituted compound .

5-Amino-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS: 1126-44-9)

- Structure : Features a carboxylic acid at position 5 and a methylthio group at position 2 (similarity score: 0.85 to the target compound).

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS: 1022543-36-7)

- Structure: Substitutes the 2-methyl group with a benzylamino (-NH-benzyl) moiety.

- Molecular Weight : 271.31 g/mol, significantly higher due to the bulky benzyl group.

- Applications : The benzyl group enhances lipophilicity, which could improve blood-brain barrier penetration in drug candidates .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| Methyl 4-amino-2-methylpyrimidine-5-carboxylate | 1967-85-7 | C₇H₉N₃O₂ | 167.16 | 4-NH₂, 2-Me, 5-COOMe | Not reported | Not reported |

| Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | 5472-46-8 | C₈H₁₁N₃O₂ | 181.19 | 4-NH₂, 2-Me, 5-COOEt | 124 | 298.3 (predicted) |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | - | C₈H₁₀ClN₂O₂S | 234.69 | 4-Cl, 2-SMe, 5-COOEt | Not reported | Not reported |

| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | 1126-44-9 | C₆H₇N₃O₂S | 185.21 | 4-COOH, 2-SMe, 5-NH₂ | Not reported | Not reported |

Substituent Effects on Properties and Reactivity

Biological Activity

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapeutics. This article explores the biological activity of this compound, supported by data tables and case studies from diverse sources.

Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group at the 4-position, a methyl group at the 2-position, and a carboxylate group at the 5-position of the pyrimidine ring. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄O₂ |

| Molecular Weight | 168.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways. This compound can inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects. The precise mechanisms often depend on the derivatives formed from this compound and their interactions within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several pyrimidine derivatives, including this compound. The results indicated a notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

Anticancer Activity

This compound has also been investigated for its potential as an anticancer agent. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on breast cancer cell lines such as MDA-MB-231 revealed that this compound exhibited an IC50 value of approximately 0.126 µM, indicating strong inhibitory effects on cell proliferation. Comparatively, it showed a significantly lower effect on normal cell lines, suggesting a favorable therapeutic window .

Comparative Biological Activity

The following table summarizes the biological activities of this compound in comparison with other related compounds:

| Compound | Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Anticancer (MDA-MB-231) | 0.126 | - |

| 2-Amino-4-hydroxypyrimidine | Antibacterial (E. coli) | - | 64 |

| Pyrimidine derivative X | Anticancer (MCF7) | 0.87 | - |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-amino-2-methylpyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a chlorinated precursor (e.g., Methyl 4-chloro-2-methylpyrimidine-5-carboxylate) with ammonia or ammonium salts under controlled pH and temperature. For example, refluxing in ethanol with excess aqueous ammonia at 60–80°C for 12–24 hours achieves substitution . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield optimization requires monitoring reaction progress via TLC or HPLC, as prolonged heating may lead to ester hydrolysis .

Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR shows characteristic signals: ~δ 2.5 ppm (methyl group at C2), δ 6.5–7.0 ppm (pyrimidine ring proton), and δ 3.8–4.0 ppm (ester methyl group). ¹³C NMR confirms the carboxylate carbonyl at ~165 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 196.1 (C₈H₁₀N₃O₂⁺) .

- X-ray Crystallography : Single-crystal X-ray analysis (using SHELXL for refinement ) resolves the planar pyrimidine ring and hydrogen-bonding network involving the amino group. Lattice parameters (e.g., space group, unit cell dimensions) validate molecular packing .

Q. What are the key reactivity patterns of this compound in substitution and condensation reactions?

- Methodological Answer :

- Amino Group Reactivity : The C4 amino group participates in condensation reactions (e.g., with aldehydes or ketones) to form Schiff bases, useful for generating bioactive derivatives. Acetic acid catalysis at 80°C yields imine-linked products .

- Ester Hydrolysis : Controlled saponification (NaOH/EtOH, 0–5°C) produces the carboxylic acid derivative, a precursor for amide coupling. Over-hydrolysis degrades the pyrimidine ring .

Advanced Research Questions

Q. How can computational modeling elucidate the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, showing higher nucleophilicity at C5 due to conjugation between the amino group and carboxylate. Fukui indices guide predictions for bromination or nitration sites. Molecular docking (AutoDock Vina) further assesses interactions with enzymes like dihydrofolate reductase .

Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives, and how can they be applied to this compound?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) arise from assay variability (e.g., bacterial strain differences) or impurities. Validate via:

- Standardized Assays : Broth microdilution (CLSI guidelines) for MIC determination.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Structural Analog Comparison : Compare with Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS 5472-46-8), which shows moderate kinase inhibition , suggesting similar targets for the methyl ester.

Q. How can this compound be integrated into multicomponent reactions for generating polycyclic scaffolds?

- Methodological Answer : The compound serves as a building block in Biginelli or Hantzsch reactions. For example, reacting with aldehydes and thiourea under acid catalysis (HCl/EtOH, 70°C) yields tetrahydropyrimidinone derivatives. Optimize diastereoselectivity by varying solvent polarity (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.